1-Benzyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione 1-Benzyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 686264-90-4
VCID: VC2655780
InChI: InChI=1S/C15H12N2O3/c1-10-7-8-12-13(16-10)17(15(19)20-14(12)18)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
SMILES: CC1=NC2=C(C=C1)C(=O)OC(=O)N2CC3=CC=CC=C3
Molecular Formula: C15H12N2O3
Molecular Weight: 268.27 g/mol

1-Benzyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione

CAS No.: 686264-90-4

Cat. No.: VC2655780

Molecular Formula: C15H12N2O3

Molecular Weight: 268.27 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione - 686264-90-4

Specification

CAS No. 686264-90-4
Molecular Formula C15H12N2O3
Molecular Weight 268.27 g/mol
IUPAC Name 1-benzyl-7-methylpyrido[2,3-d][1,3]oxazine-2,4-dione
Standard InChI InChI=1S/C15H12N2O3/c1-10-7-8-12-13(16-10)17(15(19)20-14(12)18)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
Standard InChI Key AEDRACQGOSWAFL-UHFFFAOYSA-N
SMILES CC1=NC2=C(C=C1)C(=O)OC(=O)N2CC3=CC=CC=C3
Canonical SMILES CC1=NC2=C(C=C1)C(=O)OC(=O)N2CC3=CC=CC=C3

Introduction

Chemical Identity and Nomenclature

1-Benzyl-7-methyl-1H-pyrido[2,3-d] oxazine-2,4-dione is a heterocyclic organic compound containing multiple ring systems. The compound is identified by the CAS registry number 686264-90-4 and possesses a molecular formula of C₁₅H₁₂N₂O₃. This complex structure combines a pyridine ring fused with an oxazine system, featuring benzyl and methyl substituents at specific positions.

Several synonyms and alternative names exist for this compound in chemical databases and literature:

Alternative NamesRegistry Identifiers
1-Benzyl-7-methyl-2H-pyrido[2,3-d] oxazine-2,4(1H)-dioneCAS No.: 686264-90-4
1-Benzyl-7-methyl-1H,2H,4H-pyrido[2,3-d] oxazine-2,4-dioneVCID: VC2655780
1-benzyl-7-methylpyrido[2,3-d] oxazine-2,4-dionePubChem Compound: 49758043
AEDRACQGOSWAFL-UHFFFAOYSA-N (InChIKey)DTXSID20677839

The compound belongs to the broader class of heterocyclic compounds containing fused rings with nitrogen and oxygen atoms as heteroatoms . The structural naming follows IUPAC conventions, identifying the pyrido[2,3-d] oxazine core with benzyl and methyl substituents at positions 1 and 7, respectively.

Physical and Chemical Properties

1-Benzyl-7-methyl-1H-pyrido[2,3-d] oxazine-2,4-dione possesses specific physical and chemical properties that define its behavior in various chemical reactions and applications. The following table summarizes key properties of this compound:

PropertyValue
Molecular FormulaC₁₅H₁₂N₂O₃
Molecular Weight268.27 g/mol
Physical StateSolid (at standard conditions)
Computed LogP1.70640
Polar Surface Area (PSA)65.10000
Hydrogen Bond AcceptorsNot specified in provided data
Hydrogen Bond DonorsNot specified in provided data
Exact Mass268.08500

The presence of carbonyl groups (C=O) in the oxazine ring system may contribute to potential hydrogen bonding interactions, while the aromatic rings provide sites for π-π stacking interactions. These structural features likely influence the compound's reactivity patterns and physicochemical behavior.

Structural Characteristics

The structure of 1-Benzyl-7-methyl-1H-pyrido[2,3-d] oxazine-2,4-dione consists of multiple fused rings and functional groups that contribute to its chemical identity and reactivity. Understanding its structural characteristics is essential for predicting its behavior in chemical reactions and potential applications.

Core Structure

The compound features a pyrido[2,3-d] oxazine core structure, which consists of a pyridine ring fused with an oxazine ring containing two carbonyl groups (positions 2 and 4). This bicyclic heterocyclic system forms the foundation of the molecule's structure .

Substituent Groups

Two key substituent groups characterize this compound:

  • Benzyl group at position 1 (N-1): This substituent consists of a methylene (-CH₂-) bridge connecting the nitrogen atom of the oxazine ring to a phenyl group.

  • Methyl group at position 7: A methyl (-CH₃) group is attached to the pyridine portion of the fused ring system at position 7.

Structural Representations

The structural formula can be represented in various formats:

Representation TypeFormula
SMILESCC1=NC2=C(C=C1)C(=O)OC(=O)N2CC3=CC=CC=C3
Standard InChIInChI=1S/C15H12N2O3/c1-10-7-8-12-13(16-10)17(15(19)20-14(12)18)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
Standard InChIKeyAEDRACQGOSWAFL-UHFFFAOYSA-N
SupplierCatalog NumberPurityPackage SizePrice (if available)
Vulcan ChemVC2655780Not specifiedResearch quantitiesNot specified
Fine TechnologyFT-068260398%1g, 5g, BulkNot specified
Matrix Scientific058138-1g95%1g$430.00
AlichemA029189133-5g95%5g$815.07
AmbeedA678025-1g95+%1g$226.00
Crysdot LLCCD11072442-5g95+%5g$799.00

This information indicates that the compound is available in various quantities and purities to suit different research requirements, though at relatively high prices indicative of specialty research chemicals.

Specifications and Quality

Most suppliers offer the compound at high purity levels (95% or greater), suitable for research applications . The compound is generally provided for research use only, with specific restrictions regarding human or veterinary applications.

Comparison with Related Compounds

1-Benzyl-7-methyl-1H-pyrido[2,3-d] oxazine-2,4-dione belongs to a broader family of heterocyclic compounds with similar structural features. Comparing this compound with related structures provides insights into structure-property relationships.

Related Pyrido[2,3-d] oxazine Derivatives

Several related compounds differ by their substitution patterns:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
1-Benzyl-7-methyl-1H-pyrido[2,3-d] oxazine-2,4-dione686264-90-4C₁₅H₁₂N₂O₃268.27Reference compound
1H-Pyrido[2,3-d] oxazine-2,4-dione21038-63-1C₈H₄N₂O₃164.12No substituents
1-Methyl-1H-pyrido[2,3-d] oxazine-2,4-dione53890-44-1C₈H₆N₂O₃178.14Methyl at N-1 instead of benzyl; no 7-methyl
1-Benzyl-1H-pyrido[2,3-d] oxazine-2,4-dione97484-73-6C₁₄H₁₀N₂O₃254.24No 7-methyl substituent

The parent compound, 1H-Pyrido[2,3-d] oxazine-2,4-dione, has a significantly lower molecular weight (164.12 g/mol) compared to the 1-benzyl-7-methyl derivative (268.27 g/mol), which could impact solubility, lipophilicity, and other physicochemical properties .

Structure-Property Relationships

The addition of the benzyl group at position 1 and the methyl group at position 7 in 1-Benzyl-7-methyl-1H-pyrido[2,3-d] oxazine-2,4-dione impacts several properties:

  • Lipophilicity: The calculated LogP value of 1.71 for 1-Benzyl-7-methyl-1H-pyrido[2,3-d] oxazine-2,4-dione suggests increased lipophilicity compared to the unsubstituted parent compound, potentially affecting membrane permeability and solubility behavior .

  • Molecular Recognition: The presence of additional substituents provides potential sites for molecular recognition and interaction with biological targets through hydrophobic interactions, π-stacking, and steric effects.

  • Reactivity: The N-benzyl substituent may affect the reactivity of the heterocyclic system, particularly at the nitrogen center, compared to the unsubstituted or differently substituted analogs.

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